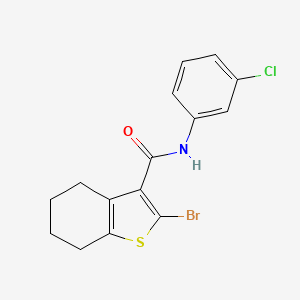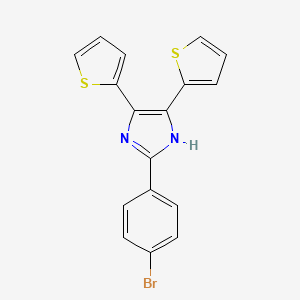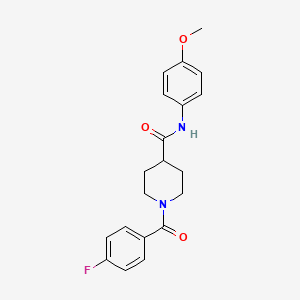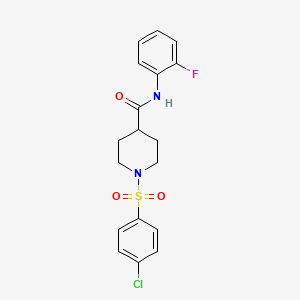
2-bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Übersicht
Beschreibung
2-Bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a tetrahydrobenzothiophene core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to ensure selective bromination at the desired position.
The introduction of the N-(3-chlorophenyl) group is often accomplished through an amide coupling reaction. This can be done using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt or DMAP to facilitate the formation of the amide bond between the carboxylic acid group of the tetrahydrobenzothiophene and the amine group of the 3-chlorophenylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization, chromatography, or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Carbodiimides (e.g., EDCI): Used for amide coupling reactions.
Oxidizing Agents (e.g., KMnO4, CrO3): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH4, NaBH4): Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield azides, nitriles, or thiols, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-(3-chlorophenyl)benzamide
- 2-Bromo-N-(3-chlorophenyl)butanamide
- 2-Bromo-N-(3-chlorophenyl)thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-bromo-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-14-13(11-6-1-2-7-12(11)20-14)15(19)18-10-5-3-4-9(17)8-10/h3-5,8H,1-2,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEILPVVLLBIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3660586.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3660589.png)
![4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660596.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3660613.png)
![5-[(1-phenylpyrazol-4-yl)methoxy]-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B3660628.png)
![5-(4-chlorophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B3660629.png)
![4-fluoro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3660630.png)
![4-chloro-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3660636.png)

![1-(4-Methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B3660658.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3660661.png)
![ethyl 4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B3660663.png)

